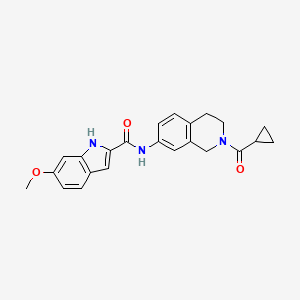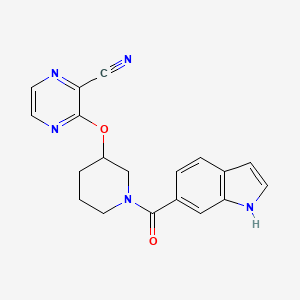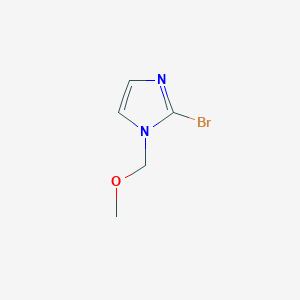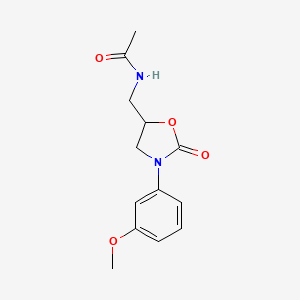![molecular formula C19H14N2OS2 B2947077 2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine CAS No. 478067-66-2](/img/structure/B2947077.png)
2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine” is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated as potent antitumor agents . They have been found to have remarkable antitumor activity against certain cancer cell lines .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives involves structural modifications of tazemetostat . The process includes several key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidine derivatives is complex and involves a cyclohexane ring fused with a six- or five-membered heterocyclic moiety along with a benzylic nitrile . The crystal structure analysis of representative compounds reveals specific hydrogen bonding patterns and molecular arrangement present within the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidine derivatives include Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . These reactions are part of a multi-step sequence that leads to the formation of the final product .科学的研究の応用
Antiproliferative Activity
Thieno[3,2-d]pyrimidine derivatives have been studied for their antiproliferative activity against various tumor cell lines. This suggests potential applications in cancer research and therapy .
EZH2 Inhibition
Some thieno[3,2-d]pyrimidine derivatives have been synthesized as inhibitors of EZH2, an enzyme involved in gene regulation. These compounds have shown antiproliferative activity against different cancer cell lines .
PDE4 Inhibition
Derivatives containing thieno[3,2-d]pyrimidine have been designed as potential inhibitors of PDE4 (phosphodiesterase 4), which could have implications in treating inflammatory diseases .
作用機序
Target of Action
The primary target of 2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancers, making it a promising target for antitumor agents .
Mode of Action
2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine interacts with EZH2, inhibiting its activity . This inhibition disrupts the methylation of histone proteins, leading to changes in the expression of various genes. The exact nature of these changes depends on the specific genes affected, but they generally result in the suppression of tumor growth .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a key process in the regulation of gene expression. By inhibiting EZH2, 2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine disrupts this process, leading to changes in the expression of genes involved in cell proliferation, differentiation, and survival .
Pharmacokinetics
The compound’s ability to overcome p-glycoprotein (p-gp)-mediated multidrug resistance suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The most significant result of the action of 2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine is its antitumor activity . The compound has been shown to have a remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells . It can significantly affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration .
将来の方向性
The future directions for research on “2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine” and related compounds could involve further optimization and evaluation of new EZH2 inhibitors . The promising antitumor activity of these compounds suggests they could be attractive chemical tools for future research .
特性
IUPAC Name |
4-naphthalen-2-yloxy-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-2-10-24-19-20-16-9-11-23-17(16)18(21-19)22-15-8-7-13-5-3-4-6-14(13)12-15/h2-9,11-12H,1,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJTWSCJQZYXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=N1)OC3=CC4=CC=CC=C4C=C3)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylsulfanyl)-4-(2-naphthyloxy)thieno[3,2-d]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[N-(cyanomethyl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)formamido]acetate](/img/structure/B2946995.png)

![6-(isopropylthio)-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2946998.png)
![1-[2-(Adamantan-1-YL)ethoxy]-3-(pyrrolidin-1-YL)propan-2-OL hydrochloride](/img/structure/B2946999.png)



![3-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2947004.png)





![3-methyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide](/img/structure/B2947012.png)